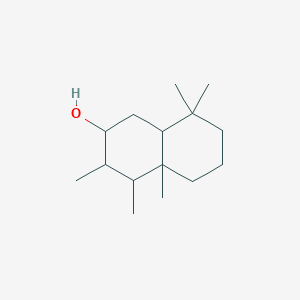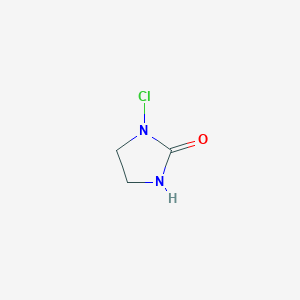
1-Chloroimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroimidazolidin-2-one is a heterocyclic organic compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom The presence of a chlorine atom at the first position of the ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of imidazolidin-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloroimidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted imidazolidinones.
Oxidation Reactions: The compound can be oxidized to form imidazolidin-2-one derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can yield imidazolidin-2-one or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under controlled conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve selective reduction.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications.
Scientific Research Applications
1-Chloroimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects, such as antimicrobial and anticancer agents.
Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological properties, making them candidates for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloroimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
1-Chloroimidazolidin-2-one can be compared with other similar compounds, such as:
Imidazolidin-2-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Bromoimidazolidin-2-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
1-Iodoimidazolidin-2-one: Contains an iodine atom, which is larger and more reactive than chlorine, leading to different reaction pathways.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in various chemical processes.
Properties
CAS No. |
113735-24-3 |
|---|---|
Molecular Formula |
C3H5ClN2O |
Molecular Weight |
120.54 g/mol |
IUPAC Name |
1-chloroimidazolidin-2-one |
InChI |
InChI=1S/C3H5ClN2O/c4-6-2-1-5-3(6)7/h1-2H2,(H,5,7) |
InChI Key |
JXAROTOZZZEGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


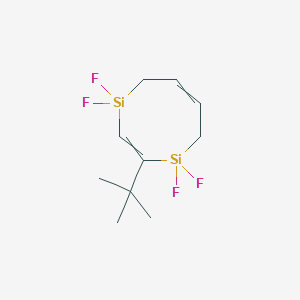
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
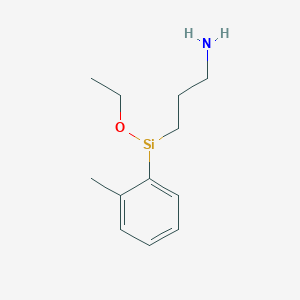
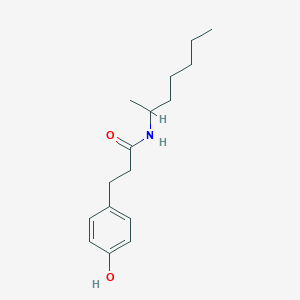

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)
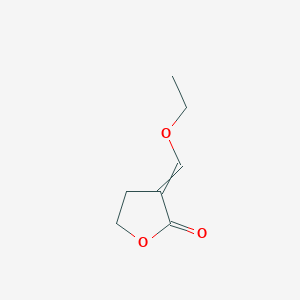
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
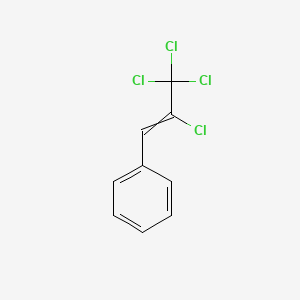

![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
